An In-depth Technical Guide to the Mechanism of Action of PS-1145 Dihydrochloride
An In-depth Technical Guide to the Mechanism of Action of PS-1145 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
PS-1145 dihydrochloride (B599025) is a potent and selective small-molecule inhibitor of the IκB kinase (IKK) complex, a critical node in the nuclear factor-kappa B (NF-κB) signaling pathway. By targeting IKK, PS-1145 effectively blocks the phosphorylation and subsequent degradation of the inhibitor of NF-κB, IκBα. This action prevents the nuclear translocation of NF-κB, a transcription factor that plays a pivotal role in inflammation, cell survival, proliferation, and immune responses. This technical guide provides a comprehensive overview of the mechanism of action of PS-1145 dihydrochloride, including its molecular target, downstream cellular effects, and the experimental methodologies used to elucidate its function.
Introduction
The NF-κB signaling pathway is a central regulator of cellular responses to a variety of stimuli, including inflammatory cytokines, pathogens, and cellular stress. Dysregulation of this pathway is implicated in a wide range of diseases, including chronic inflammatory disorders, autoimmune diseases, and various cancers.[1] The IKK complex, composed of the catalytic subunits IKKα and IKKβ, and the regulatory subunit IKKγ (NEMO), is essential for the activation of the canonical NF-κB pathway. PS-1145 has emerged as a key research tool and potential therapeutic agent due to its specific inhibition of IKK, offering a targeted approach to modulate NF-κB activity.
Chemical Properties of PS-1145 Dihydrochloride
PS-1145 is a β-carboline derivative. The dihydrochloride salt enhances its solubility for experimental use.
| Property | Value |
| Chemical Name | N-(6-chloro-9H-pyrido[3,4-b]indol-8-yl)-3-pyridinecarboxamide dihydrochloride |
| Molecular Formula | C₁₇H₁₁ClN₄O · 2HCl |
| Molecular Weight | 395.67 g/mol [2][3] |
| CAS Number | 1049743-58-9[2] |
| Purity | ≥98% (HPLC)[3] |
| Solubility | Soluble to 5 mM in DMSO with gentle warming.[2] |
| Storage | Store at +4°C.[2] |
Core Mechanism of Action: Inhibition of the IKK/NF-κB Signaling Pathway
The primary mechanism of action of PS-1145 is the direct inhibition of the IκB kinase (IKK) complex. This inhibition prevents the downstream activation of NF-κB.
The Canonical NF-κB Signaling Pathway
Under basal conditions, NF-κB dimers (most commonly the p50/p65 heterodimer) are held inactive in the cytoplasm through their association with the inhibitor of κB (IκB) proteins, primarily IκBα. Upon stimulation by various signals, such as tumor necrosis factor-alpha (TNF-α) or interleukin-1 (IL-1), a signaling cascade is initiated that leads to the activation of the IKK complex. The activated IKK complex, particularly the IKKβ subunit, phosphorylates IκBα at specific serine residues (Ser32 and Ser36).[4] This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of IκBα unmasks the nuclear localization signal (NLS) on the NF-κB subunits, allowing the active NF-κB dimer to translocate into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter and enhancer regions of target genes, leading to the transcription of proteins involved in inflammation, cell survival, and proliferation.[1]
PS-1145's Point of Intervention
PS-1145 acts as a selective inhibitor of the IKK complex, with a reported IC₅₀ of 100 nM.[2] It has been shown to have no significant effect on the activity of other kinases such as PKA, PKC, and CKII, highlighting its specificity.[2] By binding to and inhibiting the catalytic activity of IKK, PS-1145 directly prevents the phosphorylation of IκBα.[5] This blockade of IκBα phosphorylation is the critical step in its mechanism of action. Consequently, IκBα remains bound to NF-κB in the cytoplasm, preventing the nuclear translocation and transcriptional activity of NF-κB.
Downstream Cellular Effects of PS-1145
By inhibiting the NF-κB pathway, PS-1145 elicits several significant downstream cellular effects that have been documented in various cell types, particularly in cancer and inflammatory models.
Inhibition of Cell Proliferation
Constitutive NF-κB activity is a hallmark of many cancer types, where it promotes the transcription of genes involved in cell cycle progression and proliferation, such as cyclin D1. PS-1145 has been shown to inhibit the proliferation of various cancer cell lines, including those from multiple myeloma, prostate cancer, and nasopharyngeal carcinoma.[6][7]
Induction of Apoptosis
NF-κB is a key survival factor that upregulates the expression of anti-apoptotic proteins like Bcl-2 and inhibitors of apoptosis proteins (IAPs). By blocking NF-κB, PS-1145 can sensitize cancer cells to apoptosis. Studies have demonstrated that PS-1145 induces caspase-dependent apoptosis and can enhance the apoptotic effects of other therapeutic agents like TNF-α.[6]
Anti-inflammatory Effects
The NF-κB pathway is a master regulator of inflammation, controlling the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6), chemokines, and adhesion molecules. PS-1145 has been shown to inhibit the expression of these inflammatory mediators in various cell types, such as human airway epithelial cells.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for PS-1145 in various experimental settings.
Table 1: In Vitro Inhibitory Activity of PS-1145
| Target | Assay Type | IC₅₀ | Cell Line/System | Reference |
| IKK Complex | Kinase Assay | 100 nM | - | [2] |
| IKKβ | Kinase Assay | 88 nM | - | [1] |
| PKA, PKC, CKII | Kinase Assay | No effect | - | [2] |
Table 2: Cellular Effects of PS-1145
| Effect | Cell Line | Concentration | Method | Result | Reference |
| Inhibition of NF-κB activation | K562 | Not specified | NF-κB binding assay | 92% reduction | [5] |
| Inhibition of NF-κB activation | KCL | Not specified | NF-κB binding assay | 87% reduction | [5] |
| Induction of apoptosis | C666 (NPC) | 32 µM | TUNEL assay | Significant increase in apoptotic cells | [8] |
| Inhibition of proliferation | Multiple Myeloma cells | Partial inhibition | Proliferation assay | 20-50% inhibition | [2] |
| Suppression of tumor formation | Nude mice with NPC xenografts | 3 mg/kg | In vivo study | Significant suppression | [7] |
Experimental Protocols
The following sections provide detailed, representative methodologies for the key experiments used to characterize the mechanism of action of PS-1145.
IKK Kinase Activity Assay (In Vitro)
This assay directly measures the ability of PS-1145 to inhibit the enzymatic activity of the IKK complex.
Principle: A purified, active IKK complex is incubated with its substrate (a peptide derived from IκBα) and ATP in the presence of varying concentrations of PS-1145. The amount of phosphorylated substrate is then quantified, typically using an ELISA-based method with a phospho-specific antibody.
Protocol:
-
IKK Activation: A partially purified IKK complex from a cell line (e.g., HeLa S3 cells) is pre-activated using a constitutively active upstream kinase, such as the catalytic domain of MEKK1.[9]
-
Inhibitor Pre-incubation: The activated IKK complex is pre-incubated with various concentrations of PS-1145 (e.g., 0.1–1 μM) for a set period (e.g., 1 hour at 25°C) to allow for inhibitor binding.[9]
-
Kinase Reaction: The kinase reaction is initiated by adding a biotinylated IκBα peptide substrate (e.g., 250 µM) and ATP.[9]
-
Detection: The reaction is stopped, and the amount of phosphorylated peptide is quantified using an ELISA format. This involves capturing the biotinylated peptide on a streptavidin-coated plate and detecting the phosphorylated form with a phospho-specific antibody conjugated to a detectable enzyme (e.g., horseradish peroxidase).[9]
-
Data Analysis: The signal is read using a plate reader, and the IC₅₀ value is calculated by plotting the percentage of inhibition against the log concentration of PS-1145.
Western Blot for IκBα Phosphorylation
This assay assesses the effect of PS-1145 on the phosphorylation of IκBα in whole cells.
Principle: Cells are treated with a stimulus (e.g., TNF-α) in the presence or absence of PS-1145. Cell lysates are then prepared and subjected to SDS-PAGE, followed by transfer to a membrane. The levels of phosphorylated IκBα and total IκBα are detected using specific antibodies.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., HeLa or multiple myeloma cell lines) and allow them to adhere. Pre-treat the cells with desired concentrations of PS-1145 for a specified time (e.g., 1-2 hours). Stimulate the cells with an NF-κB activator like TNF-α (e.g., 10 ng/mL) for a short period (e.g., 5-15 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[10]
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.[11]
-
Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for phosphorylated IκBα (p-IκBα). Subsequently, strip the membrane and re-probe with an antibody for total IκBα as a loading control.[10][11]
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.[10]
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB.
Principle: Cells are transiently or stably transfected with a plasmid containing a luciferase reporter gene under the control of a promoter with multiple NF-κB binding sites. When NF-κB is activated and translocates to the nucleus, it drives the expression of luciferase. The amount of light produced upon addition of a luciferase substrate is proportional to the NF-κB transcriptional activity.
Protocol:
-
Cell Transfection: Transfect cells (e.g., HEK293T) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).[12]
-
Cell Treatment: After allowing the cells to recover and express the reporters, pre-treat them with PS-1145 before stimulating with an NF-κB activator.[13]
-
Cell Lysis: Lyse the cells using a passive lysis buffer.[14]
-
Luciferase Assay: Measure the firefly luciferase activity in the cell lysates using a luminometer. Then, measure the Renilla luciferase activity for normalization.[14]
-
Data Analysis: Normalize the firefly luciferase readings to the Renilla luciferase readings to account for differences in transfection efficiency and cell number.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect the DNA-binding activity of NF-κB.
Principle: A radiolabeled or fluorescently labeled DNA probe containing an NF-κB consensus binding site is incubated with nuclear extracts from cells. If active NF-κB is present in the nuclear extract, it will bind to the probe, causing a shift in its electrophoretic mobility when run on a non-denaturing polyacrylamide gel.
Protocol:
-
Nuclear Extract Preparation: Treat cells with or without PS-1145 and an NF-κB stimulus. Isolate the nuclear proteins.[4]
-
Probe Labeling: Label a double-stranded oligonucleotide containing the NF-κB binding site with a radioactive isotope (e.g., ³²P) or a fluorescent dye.[15]
-
Binding Reaction: Incubate the labeled probe with the nuclear extracts in a binding buffer.[4]
-
Electrophoresis: Separate the protein-DNA complexes from the free probe on a native polyacrylamide gel.[16]
-
Detection: Visualize the bands by autoradiography (for radioactive probes) or by scanning the gel for fluorescence. A "shifted" band indicates the presence of an NF-κB-DNA complex.[15]
MTT Cell Proliferation Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Cell Treatment: Treat the cells with various concentrations of PS-1145 for a specified period (e.g., 24, 48, 72 hours).[17]
-
MTT Addition: Add MTT solution to each well and incubate for a few hours (e.g., 2-4 hours) to allow for formazan crystal formation.[18]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.[18]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[19]
TUNEL Apoptosis Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with labeled dUTPs. These labeled nucleotides can be fluorescently tagged for direct detection or contain a hapten (e.g., BrdU) that can be detected with a labeled antibody.
Protocol:
-
Sample Preparation: Fix and permeabilize the cells or tissue sections to allow the TdT enzyme to access the nucleus.[20]
-
TdT Labeling: Incubate the samples with a reaction mixture containing TdT and labeled dUTPs.[20]
-
Detection: If using indirect detection, incubate with a fluorescently labeled antibody against the hapten.
-
Analysis: Visualize the apoptotic cells (which will be fluorescently labeled) using a fluorescence microscope or quantify the apoptotic population using flow cytometry.[21]
Conclusion
PS-1145 dihydrochloride is a well-characterized, selective inhibitor of the IKK complex. Its mechanism of action, centered on the blockade of IκBα phosphorylation and the subsequent inhibition of NF-κB activation, has been thoroughly investigated through a variety of in vitro and cell-based assays. The resulting downstream effects, including the inhibition of proliferation, induction of apoptosis, and suppression of inflammatory responses, establish PS-1145 as a valuable tool for studying the intricate roles of the NF-κB signaling pathway and as a lead compound for the development of therapeutics for a range of diseases driven by aberrant NF-κB activity. This guide provides a foundational understanding of its mechanism and the experimental approaches used for its characterization, serving as a resource for researchers in the field.
References
- 1. mdpi.com [mdpi.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Targeting IκB kinase β/NF-κB signaling in human prostate cancer by a novel IκB kinase β inhibitor CmpdA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. med.upenn.edu [med.upenn.edu]
- 5. medkoo.com [medkoo.com]
- 6. The anti-tumor function of the IKK inhibitor PS1145 and high levels of p65 and KLF4 are associated with the drug resistance in nasopharyngeal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The anti-tumor function of the IKK inhibitor PS1145 and high levels of p65 and KLF4 are associated with the drug resistance in nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of novel N9-heterobivalent β-carbolines as angiogenesis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 12. bowdish.ca [bowdish.ca]
- 13. indigobiosciences.com [indigobiosciences.com]
- 14. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 15. licorbio.com [licorbio.com]
- 16. An Optimized Protocol for Electrophoretic Mobility Shift Assay Using Infrared Fluorescent Dye-labeled Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. merckmillipore.com [merckmillipore.com]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. clyte.tech [clyte.tech]
- 21. Analysis of apoptosis by cytometry using TUNEL assay - PMC [pmc.ncbi.nlm.nih.gov]
